![molecular formula C20H21F2NO2 B2961933 4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate CAS No. 1261230-56-1](/img/structure/B2961933.png)
4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular formula of the compound is C12H16FN . The structure includes a benzyl group attached to the 4-position of a piperidine .Physical And Chemical Properties Analysis
The average mass of the compound is 193.2605 Da and the monoisotopic mass is 193.126677722 Da . The compound is a small molecule .Wissenschaftliche Forschungsanwendungen
1. Tuberculosis Treatment Research
A study by Jeankumar et al. (2013) explored the potential of ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate for tuberculosis treatment. This compound demonstrated notable activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating its potential as an antituberculosis agent.
2. Neuropharmacology
Garner et al. (2015) investigated 4‐methylbenzyl (3S, 4R)‐3‐fluoro‐4‐[(Pyrimidin‐2‐ylamino) methyl] piperidine‐1‐carboxylate (CERC‐301), a derivative of 4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate. This compound, a selective NMDA receptor antagonist, was studied for its potential in treating major depressive disorder, demonstrating high binding affinity and efficacy in animal models.
3. Synthesis and Radiochemistry
Proszenyák et al. (2005) developed methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, which could be valuable in radiochemistry and molecular imaging studies.
4. Pharmaceutical Intermediate Production
In 2004, Proszenyák et al. also examined the hydrogenation of 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine, an important pharmaceutical intermediate. This study highlighted the significance of this compound in industrial pharmaceutical synthesis.
5. Histone Deacetylase Inhibition for Cancer Research
Thaler et al. (2012) studied spiro[chromane‐2,4′‐piperidine] derivatives, including those with a 4-fluorobenzyl group, as histone deacetylase (HDAC) inhibitors. These compounds showed promising in vitro and in vivo antitumor activities, indicating their potential in cancer therapy research.
6. HIV Research
Pace et al. (2007) developed N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as HIV integrase inhibitors, with derivatives including 4-fluorobenzyl analogs. This research contributes to the development of new treatments for HIV/AIDS.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
It is known to interact with beta-secretase 1 .
Biochemical Pathways
Given its interaction with Beta-secretase 1, it is plausible that the compound could influence pathways related to the metabolism of APP
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given its interaction with Beta-secretase 1, it is plausible that the compound could influence the processing of APP .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, specific environmental precautions include avoiding letting the product enter drains
Eigenschaften
IUPAC Name |
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-18-5-1-15(2-6-18)13-23-11-9-17(10-12-23)20(24)25-14-16-3-7-19(22)8-4-16/h1-8,17H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZJDZYBHCPUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.